molecular formula C17H12Cl2N2O3 B3975350 N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

Cat. No.: B3975350
M. Wt: 363.2 g/mol
InChI Key: HIYXUJMIKJCEFU-UHFFFAOYSA-N
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Description

“N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group and a dioxoisoindolyl group attached to a propanamide backbone

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-9(15(22)20-13-8-4-7-12(18)14(13)19)21-16(23)10-5-2-3-6-11(10)17(21)24/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYXUJMIKJCEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide” typically involves the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 3 positions.

    Formation of the dioxoisoindolyl intermediate: This step involves the cyclization of a suitable precursor to form the dioxoisoindolyl ring system.

    Amide bond formation: The final step involves the coupling of the dichlorophenyl intermediate with the dioxoisoindolyl intermediate under suitable conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound may be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of “N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide” would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
  • N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)butanamide
  • N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Uniqueness

“N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide” is unique due to its specific substitution pattern and the presence of both dichlorophenyl and dioxoisoindolyl groups. This combination of structural features may confer unique chemical and biological properties, making it a compound of interest for further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Reactant of Route 2
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N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

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